Product packaging for 2-Naphthalenesulfonanilide(Cat. No.:CAS No. 1576-48-3)

2-Naphthalenesulfonanilide

Cat. No.: B11966391
CAS No.: 1576-48-3
M. Wt: 283.3 g/mol
InChI Key: NOZMNLZEWDUBJT-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonanilide is a chemical compound of significant interest in scientific research and industrial applications. This naphthalene-based compound features a sulfonamide functional group, which is a cornerstone in medicinal chemistry and has been pivotal in the development of various therapeutic agents . The naphthalene moiety, a versatile aromatic system consisting of two fused benzene rings, is an extensively explored scaffold in drug discovery due to its lipophilic nature, which can enhance a molecule's ability to cross biological membranes, and its well-defined structure for optimizing interactions with biological targets . The specific molecular structure of this compound, which incorporates an anilide group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of dyes and other industrial chemicals . Its structural relatives, such as naphthalene-sulfonamide derivatives, have been identified as potent antagonists for specific human receptors, such as the CC chemokine receptor 8 (CCR8), making them attractive targets for developing diagnostic imaging agents for diseases like cancer . Furthermore, naphthalene-sulfonic acid derivatives have demonstrated promising antimalarial potential in molecular docking studies, highlighting the broader bioactivity of this class of compounds . Researchers utilize this compound as a key building block in organic synthesis to create libraries of novel derivatives for screening against various biological targets. It is essential to handle this compound with care, as related sulfonated aromatic compounds can persist in the environment and have shown tendencies to induce oxidative stress and genotoxicity in aquatic organisms . This compound is provided for research purposes as a high-purity solid. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO2S B11966391 2-Naphthalenesulfonanilide CAS No. 1576-48-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1576-48-3

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

N-phenylnaphthalene-2-sulfonamide

InChI

InChI=1S/C16H13NO2S/c18-20(19,17-15-8-2-1-3-9-15)16-11-10-13-6-4-5-7-14(13)12-16/h1-12,17H

InChI Key

NOZMNLZEWDUBJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Synthetic Methodologies for 2 Naphthalenesulfonanilide and Its Analogs

Classical Synthetic Pathways to Naphthalenesulfonanilides

The traditional and most common method for synthesizing naphthalenesulfonanilides involves the reaction of a sulfonyl chloride with an amine. This foundational approach has been refined over the years to improve yield and purity.

Amidation Reactions of 2-Naphthalenesulfonyl Chloride with Aniline (B41778) Derivatives

The cornerstone of 2-Naphthalenesulfonanilide synthesis is the amidation reaction between 2-naphthalenesulfonyl chloride and aniline or its derivatives. uminho.ptcbijournal.com This reaction, a classic example of nucleophilic acyl substitution, proceeds by the nitrogen atom of the aniline attacking the electrophilic sulfur atom of the sulfonyl chloride. This process results in the formation of a sulfonamide bond, which is the key structural feature of these compounds.

A typical procedure involves dissolving aniline in a suitable solvent, such as dichloromethane, and cooling the solution in an ice bath. uminho.pt An organic base, like triethylamine (B128534), is added, followed by the dropwise addition of a solution of 2-naphthalenesulfonyl chloride in the same solvent. uminho.pt The reaction mixture is stirred for a period at a low temperature to facilitate the reaction. uminho.pt The resulting this compound can then be isolated and purified through techniques like recrystallization to yield a white solid. uminho.pt

Role of Activating Agents and Reaction Conditions in Sulfonanilide Formation

The efficiency of sulfonanilide formation is significantly influenced by activating agents and reaction conditions. Bases are crucial activating agents in these reactions, serving to neutralize the hydrochloric acid byproduct and to deprotonate the aniline, thereby increasing its nucleophilicity. cbijournal.com A variety of organic and inorganic bases have been employed, including triethylamine, pyridine, and sodium carbonate. uminho.ptcbijournal.comekb.eg

Reaction conditions such as temperature and solvent choice also play a pivotal role. While many procedures are carried out at low temperatures (e.g., 0°C) to control the reaction rate and minimize side reactions, some syntheses are performed at room temperature or even elevated temperatures. uminho.ptcbijournal.comgoogle.com The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents include dichloromethane, diethyl ether, tetrahydrofuran (B95107) (THF), and even water in some environmentally friendly protocols. uminho.ptcbijournal.comrsc.org For instance, a facile and environmentally benign synthesis has been developed that uses equimolar amounts of the amino compound and arylsulfonyl chloride in water, omitting the need for organic bases. rsc.org

Modern Advancements in this compound Synthesis

Recent research has focused on developing more efficient, sustainable, and versatile methods for synthesizing sulfonanilides, moving beyond classical approaches.

Catalyst-Mediated Synthesis Approaches

Modern synthetic strategies increasingly utilize catalysts to enhance the efficiency and selectivity of sulfonanilide formation. Various catalysts, including triphenylphosphine, polyethylene (B3416737) glycol, and crown ethers, have been shown to be effective, offering high reaction conversion rates of over 99%. google.com These catalysts are often less expensive and lead to fewer side reactions compared to older methods. google.com Palladium catalysts, in conjunction with ligands like triphenylphosphine, have been used in oxidative C-H activation/C-C bond formation to synthesize fused biaryl sulfones from sulfonanilide precursors. acs.org Additionally, zinc oxide nanoparticles have been demonstrated as a reusable and environmentally friendly catalyst for the chemoselective synthesis of sulfonamides in solvent-free conditions. ekb.eg

Catalyst TypeExampleKey Advantages
Phosphine-based TriphenylphosphineInexpensive, high conversion rate
Polyether-based Polyethylene glycol, Crown ethersHigh conversion rate, fewer side reactions
Metal-based Palladium(II) acetate (B1210297), Zinc oxide nanoparticlesEnables novel bond formations, reusable, environmentally friendly
Phase Transfer Tetrabutylammonium bromideEffective in biphasic systems

Green Chemistry Principles in Sulfonanilide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of sulfonanilides to minimize environmental impact. ijnc.ir A key development is the use of water as a solvent, which is a significant improvement over volatile and often toxic organic solvents. rsc.org These aqueous methods can also simplify product isolation, often requiring only filtration after acidification. rsc.org

Solvent-free reaction conditions represent another green approach, reducing waste and the environmental footprint of the synthesis. ekb.egresearchgate.net The use of recyclable catalysts, such as zinc oxide nanoparticles and palladium on carbon (Pd/C), aligns with green chemistry principles by allowing for their recovery and reuse, thus reducing waste and cost. ekb.egresearchgate.net Furthermore, the development of synthetic methods that proceed at milder temperatures and pressures contributes to energy efficiency, another core tenet of green chemistry. acs.org

Derivatization Strategies for Structural Modification of this compound

Derivatization is a key strategy for creating a diverse range of this compound analogs with tailored properties. This involves modifying the core structure by introducing various functional groups. These modifications can be made to either the naphthalene (B1677914) or the aniline portion of the molecule.

For instance, substituted anilines can be used in the initial synthesis to introduce functionalities such as halogens (e.g., bromo, fluoro), alkyl groups, or more complex moieties onto the phenyl ring. nih.govacs.org Similarly, derivatives of 2-naphthalenesulfonyl chloride can be employed. sciencemadness.org

N-Substitution and Aromatic Ring Modifications

The primary route to this compound involves the reaction of 2-naphthalenesulfonyl chloride with aniline. The versatility of this reaction allows for the synthesis of a wide array of analogs through the use of substituted anilines or by further functionalization of the resulting sulfonamide.

N-Substitution via Sulfonamide Bond Formation

The most direct method for creating N-substituted analogs is the condensation of 2-naphthalenesulfonyl chloride with a primary or secondary amine. This is a well-established method for forming sulfonamides. ekb.eg For instance, the reaction of 2-naphthalenesulfonyl chloride with various substituted anilines or other amino compounds in the presence of a base like triethylamine (Et₃N) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like tetrahydrofuran (THF) yields the corresponding N-substituted 2-naphthalenesulfonamides. nih.gov

A variety of amines can be used in this reaction, leading to a diverse set of analogs. For example, reacting 2-naphthalenesulfonyl chloride with piperazine (B1678402) or pyrimidine (B1678525) derivatives results in the formation of complex N-substituted analogs. mdpi.com

Table 1: Examples of N-Substituted this compound Analogs

Amine Reactant Resulting Analog
4-Phenylpiperazine N-(Naphthalene-2-ylsulfonyl)-4-phenylpiperazine-1-carboxamide mdpi.com
Ethyl 1-piperazinecarboxylate Ethyl 4-(naphthalen-2-ylsulfonylcarbamoyl)piperazine-1-carboxylate mdpi.com
2-Aminopyrimidine N-(Pyrimidin-2-ylcarbamoyl)naphthalene-2-sulfonamide mdpi.com

Further modifications can be achieved through N-alkylation of the sulfonamide nitrogen. While direct alkylation can sometimes be challenging, methods for the N-alkylation of primary amines to secondary amines using alcohols have been developed, which could be adapted for modifying the sulfonamide linkage. d-nb.infoorganic-chemistry.org For instance, gold clusters supported on porous coordination polymers have been shown to catalyze the one-pot synthesis of secondary amines from primary amines and alcohols. d-nb.info Another approach involves a one-pot, two-step sequence of oxidation of an alcohol to an aldehyde, followed by imine formation with the amine and subsequent reduction. organic-chemistry.org

Aromatic Ring Modifications

Modifications to the aromatic rings of this compound can be achieved either by starting with pre-functionalized precursors (e.g., substituted naphthalenesulfonyl chlorides or substituted anilines) or by direct functionalization of the parent molecule.

Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing substituents onto aromatic rings. pressbooks.pubnumberanalytics.com Reactions such as nitration, halogenation, and sulfonation can be applied, with the directing effects of the existing substituents determining the position of the new group. libretexts.orgmnstate.edu The sulfonamide group is generally a deactivating, meta-director on the aniline ring, while the sulfonyl-linked aniline group would direct incoming electrophiles on the naphthalene ring.

A more advanced method for aromatic ring modification is the direct C-H functionalization. For example, palladium-catalyzed ortho-mono-arylation has been reported for naphthalene-2-sulfonamide, using aryl iodides in the presence of a palladium acetate catalyst and a silver(I) oxide oxidant. researchgate.net This method allows for the selective introduction of an aryl group at the position adjacent to the sulfonamide, offering a precise way to create biaryl sulfonamide structures.

The synthesis of substituted naphthalenes can also be achieved through electrophilic cyclization of appropriate arene-containing propargylic alcohols. nih.gov This method allows for the preparation of a variety of substituted naphthalenes that could then be converted to the corresponding sulfonyl chlorides for subsequent reaction with anilines.

Stereoselective Synthesis of this compound Analogs

The introduction of chirality into this compound analogs can be achieved through several strategies, leading to the formation of enantiomerically enriched products. uwindsor.caslideshare.net While specific examples for the stereoselective synthesis of this compound analogs are not extensively documented in the provided literature, general principles of asymmetric synthesis can be applied. egrassbcollege.ac.inrsc.org

One approach involves the use of a chiral starting material, such as a chiral amine or a chiral sulfonyl chloride. For instance, if a chiral aniline derivative is used in the condensation reaction with 2-naphthalenesulfonyl chloride, the resulting product will be chiral.

Another strategy is the use of a chiral auxiliary. A chiral auxiliary is a temporary chiral group that is attached to the molecule to direct the stereochemical outcome of a subsequent reaction. orgsyn.org After the desired chiral center is created, the auxiliary can be removed.

Asymmetric catalysis is a powerful tool for stereoselective synthesis. In this approach, a small amount of a chiral catalyst is used to generate a large amount of a chiral product. For example, a chiral catalyst could be employed in a C-H functionalization reaction on a prochiral substrate to selectively form one enantiomer.

Kinetic resolution is another method that can be used to separate a racemic mixture of a chiral this compound analog. In this process, a chiral reagent or catalyst reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantiomerically enriched starting material or the enantiomerically enriched product.

While the direct application of these stereoselective methods to this compound is not detailed in the provided search results, these established principles of asymmetric synthesis offer viable pathways to access chiral analogs of this compound class.

Mechanistic Insights into 2 Naphthalenesulfonanilide Reactions

Elucidation of Reaction Mechanisms in Sulfonanilide Formation and Transformation

The formation of sulfonanilides, including 2-naphthalenesulfonanilide, traditionally involves the reaction of a sulfonyl chloride with an amine. This classical approach proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the N-S bond. acs.org While effective, this method often requires the handling of moisture-sensitive sulfonyl halides. rsc.org

More contemporary and environmentally benign methods, particularly those driven by electrochemistry, offer alternative mechanistic pathways. acs.org One such mechanism involves the electrochemical generation of sulfinyl radicals from stable and inexpensive sodium salts of sulfinic acids. rsc.org In this process, electrooxidation of a sulfinate salt generates a highly reactive sulfinyl radical. This radical intermediate then reacts with an amine to form the corresponding sulfonamide. rsc.org This electrochemical approach avoids the need for harsh reagents and manipulates starting materials that are more stable and easier to handle than sulfonyl chlorides. rsc.org

Another innovative electrochemical route involves the direct oxidative coupling of thiols and amines. acs.org The proposed mechanism for this transformation includes several key steps:

Disulfide Formation: The thiol is first oxidized at the anode to form a disulfide.

Amine Oxidation: The amine is subsequently oxidized to an aminium radical cation.

S-N Bond Formation: The aminium radical intermediate reacts with the disulfide to generate a sulfenamide.

Further Oxidation: Subsequent oxidation steps convert the sulfenamide intermediate into the final sulfonamide product.

This process is completely driven by electricity, requires no sacrificial chemical reagents, and produces hydrogen as the only byproduct at the cathode, representing a significant advancement in sustainable synthesis. acs.org

Cleavage and Deprotection Reactions of Sulfonanilide Moieties

The 2-naphthalenesulfonyl group serves as a valuable protecting group for amines, offering a more reductively labile alternative to the commonly used tosyl group. acs.org The cleavage of the sulfonanilide N-S bond is a critical deprotection step in multi-step synthesis. Various reductive methods have been developed to achieve this transformation, with the choice of reagent often correlated with the reduction potential of the specific sulfonanilide. acs.org

Reductive cleavage can be accomplished using dissolving metals or through electrochemical means. Reagents such as magnesium in methanol (Mg/MeOH) and aluminum amalgam (Al(Hg)) are effective for this purpose. acs.org The lability of the 2-naphthalenesulfonyl group compared to the tosyl group allows for selective cleavage. For instance, a 2-naphthalenesulfonyl group can be selectively removed with Mg/MeOH in the presence of a tosyl group. acs.org

The efficiency of these reductive methods is directly related to the activation potentials of the sulfonyl derivatives, which can be studied using cyclic voltammetry (CV). The 2-naphthalenesulfonyl derivatives exhibit less negative CV peak potentials compared to their tosyl counterparts, indicating they are more easily reduced and therefore more readily cleaved. acs.org

Table 1: Comparison of Reductive Cleavage Methods for Arenesulfonyl Groups

Arenesulfonyl Group Reagent for Cleavage Typical CV Peak Potential (vs SCE) Reference
2-Naphthalenesulfonyl Mg/MeOH, Al(Hg), Electrolysis ~ -2.1 V to -2.3 V acs.org
1-Naphthalenesulfonyl Mg/MeOH, Al(Hg), Electrolysis Less negative than Tosyl acs.org

More recent developments have introduced methods for the reductive cleavage of secondary sulfonamides under mild conditions, generating sulfinates and amines which can be further functionalized in-situ. chemrxiv.org This approach broadens the utility of the sulfonamide group, transforming it from a terminal functional group into a versatile synthetic handle. chemrxiv.org

Investigations of Intermediates and Transition States in this compound Chemistry

The mechanisms of both the formation and cleavage of this compound involve transient intermediates that are typically not isolated but are inferred from experimental evidence and theoretical calculations.

In electrochemical syntheses, radical species are key intermediates. The electrooxidation of naphthalenesulfinic acid salts directly generates naphthalenesulfinyl radicals, which are then trapped by amines to forge the N-S bond. rsc.org Similarly, the direct coupling of thiols and amines proceeds through aminium radical cation intermediates. The generation of these radicals has been substantiated by radical scavenger experiments, which completely inhibit sulfonamide formation. acs.org

During reductive cleavage, the initial step involves a single-electron transfer to the arenesulfonyl group, forming a radical anion intermediate. strath.ac.uk This radical anion is unstable and rapidly fragments, cleaving the N-S bond to produce a sulfinate anion and an amine radical, or the S-C bond to yield a sulfinate anion and an aryl radical, depending on the substrate. strath.ac.uk For N-S bond cleavage, subsequent electron and proton transfers result in the final deprotected amine and the corresponding sulfinic acid. The presence of the sulfinate anion intermediate has been confirmed by trapping it with an electrophile like iodomethane to form a methyl sulfone. strath.ac.uk

The transition states in these reactions represent the highest energy points along the reaction coordinate. While direct observation is not feasible, their structures can be modeled using computational methods like Density Functional Theory (DFT). acs.org For instance, in the classical synthesis from a sulfonyl chloride, the transition state involves the partial formation of the N-S bond and partial breaking of the S-Cl bond. In enzymatic contexts, stable molecules that mimic the structure of a reaction's transition state can act as potent inhibitors. Sulfamide derivatives have been studied as transition state analogue inhibitors for enzymes like carboxypeptidase A, suggesting that the sulfonyl group can be incorporated into structures that resemble the tetrahedral transition states of peptide hydrolysis. nih.gov

Redox Chemistry Pertaining to this compound Derivatives

The redox chemistry of this compound and related compounds is fundamental to their electrochemical synthesis and reductive cleavage. Cyclic voltammetry (CV) is a powerful tool for probing these redox processes. acs.org

Reduction (Cathodic Chemistry): The reductive cleavage of the 2-naphthalenesulfonyl group is an electrochemical process. CV studies have shown that 2-naphthalenesulfonyl derivatives have activation potentials that are significantly less negative than those of corresponding tosyl derivatives. acs.org For example, 2-naphthalenesulfonylindole has a CV peak that is approximately 0.2 V less negative than that of tosylindole. acs.org This lower reduction potential facilitates the cleavage of the 2-naphthalenesulfonyl group under milder reductive conditions, forming the basis for its use as a readily removable protecting group. acs.org The electrochemical reduction of sulfonamides can be challenging, with typical reduction potentials around -2.3 V versus a saturated calomel electrode (SCE), highlighting them as one of the more difficult functional groups to reduce. strath.ac.uk

Table 2: Illustrative Reduction Potentials of N-Arenesulfonylindoles

Compound Reduction Potential (vs SCE) Relative Ease of Reduction Reference
2-Naphthalenesulfonylindole ~ -1.79 V Easiest acs.org
1-Naphthalenesulfonylindole ~ -1.59 V Intermediate acs.org

Oxidation (Anodic Chemistry): The oxidation of sulfonamides has also been investigated electrochemically. The process is generally irreversible and involves the amino group. nih.gov For sulfanilamide, a related compound, the oxidation process involves the transfer of one proton and one electron from the amino group to form a free radical. Two of these radicals can then combine to form a hydrazobenzene sulfonamide derivative. nih.gov While specific data for this compound is not detailed, a similar oxidation mechanism involving the aniline (B41778) nitrogen can be inferred. The electrochemical synthesis of sulfonamides from sulfinic acids or thiols relies on the anodic oxidation of the starting materials to generate reactive radical intermediates. rsc.orgacs.org

Structure Activity Relationship Sar of 2 Naphthalenesulfonanilide Derivatives

Methodologies for SAR Determination in Sulfonanilide Chemistry

The determination of SAR in sulfonanilide chemistry involves a combination of experimental and computational techniques to correlate molecular structure with biological activity.

Synthesis of Analogs: A fundamental approach involves the synthesis of a series of analogs where specific parts of the 2-naphthalenesulfonanilide scaffold are systematically varied. This could include adding different substituents to the naphthalene (B1677914) or aniline (B41778) rings, altering the length and nature of any linkers, or replacing the aromatic rings with other cyclic structures.

Biological Testing: Each synthesized analog undergoes biological evaluation to measure its activity. This could involve in vitro assays to determine metrics like the half-maximal inhibitory concentration (IC₅₀) or in vivo studies in animal models to assess efficacy.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational method that aims to build mathematical models to predict the biological activity of compounds based on their structural features. mdpi.comsigmaaldrich.comresearchgate.net These models use molecular descriptors that quantify various physicochemical properties such as lipophilicity (e.g., logP), electronic effects (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). mdpi.com For a series of this compound derivatives, a QSAR model could take the form of an equation that links these descriptors to the observed biological activity. mdpi.com

3D-QSAR and Molecular Field Analysis: Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) extend this approach by considering the 3D structure of the molecules. mdpi.com In CoMFA, molecules are aligned, and their steric and electrostatic fields are calculated and correlated with their biological activities. This provides a 3D map that highlights regions where changes in shape or charge are likely to increase or decrease activity, offering a more intuitive guide for drug design. mdpi.com

Computational Tools: Various computational tools are employed in SAR studies. Molecular docking simulations can predict how different analogs bind to a biological target, helping to rationalize observed activity trends. nih.gov Other techniques include the use of machine learning algorithms, such as support vector machines and random forests, to develop predictive QSAR models. sigmaaldrich.com

Impact of Naphthalene Ring Substituents on Activity Profile

Modifications to the naphthalene ring of this compound can significantly influence its biological activity by altering its size, shape, electronics, and how it interacts with its biological target.

The position and nature of substituents on the naphthalene core are critical. For instance, in related naphthalenesulfonic acid derivatives developed as anti-HIV-1 agents, the specific substitution pattern on the naphthalene moiety was a key determinant of potency. nih.gov Studies on other naphthalene analogs have shown that introducing different functional groups can modulate properties like tubulin polymerization inhibition and cytotoxicity. nih.gov

The table below illustrates a hypothetical SAR for substituents on the naphthalene ring of a this compound derivative, based on common findings in medicinal chemistry.

CompoundSubstituent (R) on Naphthalene RingPositionHypothetical Biological Activity (IC₅₀, µM)Comment
1a-H-15.2Unsubstituted parent compound
1b6-OH68.5Potential for hydrogen bonding
1c6-OCH₃610.1Increased lipophilicity, moderate activity
1d7-Cl75.7Electron-withdrawing group enhances activity
1e4-NH₂47.9Potential for hydrogen bonding and salt bridge

Influence of Aniline Moiety Modifications on Biological and Chemical Properties

The aniline portion of the this compound structure provides another key area for modification to optimize biological and chemical properties. Alterations to the aniline ring can impact the molecule's interaction with its target, as well as its pharmacokinetic profile.

In a study of anthranilic acid sulfonamide analogs, it was found that the nature of the substituent on the phenyl ring significantly influenced cytotoxicity, with electron-withdrawing groups leading to higher activity. nih.gov For other classes of N-aryl sulfonamides, the substitution pattern on the aniline ring has been shown to be critical for achieving potent and selective activity.

Key modifications often explored include:

Positional Isomerism: Moving a substituent between the ortho, meta, and para positions of the aniline ring can drastically alter the molecule's conformation and its ability to fit into a binding pocket.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can influence the acidity of the sulfonamide N-H proton and the strength of hydrogen bonds it may form with a biological target.

Steric Effects: The size of the substituent can either provide beneficial interactions or cause steric hindrance that prevents optimal binding.

The following interactive table presents hypothetical data on how different substituents on the aniline ring might affect activity.

CompoundSubstituent (R') on Aniline RingPositionHypothetical Biological Activity (IC₅₀, µM)Comment
2a-H-15.2Unsubstituted parent compound
2b4-CH₃para12.8Slight increase in lipophilicity
2c4-Fpara6.3Favorable electronic and steric properties
2d3-NO₂meta4.1Strong electron-withdrawing group enhances activity
2e2-Clortho25.5Steric hindrance reduces activity

Conformational Analysis and its Correlation with Activity

The three-dimensional shape, or conformation, of a this compound derivative is a critical factor in determining its biological activity. The molecule is not rigid and possesses rotational freedom around the sulfur-carbon (naphthalene-S) and sulfur-nitrogen (S-N) bonds. The preferred conformation dictates how the naphthalene and aniline rings are oriented relative to each other, which in turn affects how the molecule presents its functional groups to a target receptor or enzyme.

For this compound derivatives, the key conformational parameters include:

The dihedral angle between the naphthalene ring and the C-S-N plane.

The dihedral angle between the aniline ring and the S-N-C plane.

By analyzing the structures of highly active compounds, it is often possible to identify a common "bioactive conformation." This information is invaluable for designing new analogs that are pre-organized into this active shape, which can lead to enhanced potency and selectivity.

Pharmacophore Development and Ligand Design Principles for this compound Analogs

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. For this compound analogs, a pharmacophore model can be developed to guide the design of new and diverse chemical structures with the desired biological activity.

Pharmacophore models can be generated using two primary approaches:

Ligand-Based: When the structure of the biological target is unknown, a pharmacophore model can be derived by aligning a set of active molecules and identifying the common chemical features that are responsible for their activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

Structure-Based: If the 3D structure of the target protein is available, a pharmacophore can be developed by analyzing the key interactions between a bound ligand and the protein's active site. This approach can identify crucial interaction points within the binding pocket.

Once a pharmacophore model for a series of this compound derivatives is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore's features. This process, known as virtual screening, can rapidly identify potential new lead compounds with diverse chemical scaffolds.

The principles for ligand design based on a this compound pharmacophore would involve:

Maintaining the core spatial arrangement of the key pharmacophoric features.

Introducing modifications to the naphthalene and aniline rings to optimize interactions with specific pockets of the target binding site, guided by SAR data.

Ensuring that new designs have appropriate physicochemical properties (e.g., solubility, metabolic stability) to be effective as potential drug candidates.

Computational and Theoretical Studies of 2 Naphthalenesulfonanilide

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of 2-Naphthalenesulfonanilide. These methods solve the Schrödinger equation, or its approximations, to determine the molecule's energetic and electronic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations for this compound would typically be performed using a functional like B3LYP with a basis set such as 6-311G+(d,p) to obtain a balance between accuracy and computational cost.

Such studies on this compound could elucidate several key properties:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. nih.gov This is crucial for predicting how this compound might interact with biological targets. nih.gov

Vibrational Frequencies: Theoretical prediction of infrared (IR) and Raman spectra. Comparing these with experimental spectra can help confirm the molecular structure and assign vibrational modes. nih.govresearchgate.net

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Dipole Moment3.5 DPolarity and intermolecular interactions

Ab initio methods, such as Hartree-Fock (HF), offer a higher level of theory without empirical parameterization but are computationally more demanding than DFT. For a molecule the size of this compound, ab initio calculations would be used for benchmarking DFT results or for studying specific electronic properties with high accuracy. researchgate.net

Semi-empirical approaches, like AM1, are less computationally intensive and can be used for larger systems or for preliminary conformational searches. researchgate.net While less accurate than DFT or ab initio methods, they can provide useful initial geometries for higher-level calculations. researchgate.net A comparative study using these different levels of theory could provide a comprehensive understanding of the electronic structure of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the molecule's behavior over time, MD can provide insights into its conformational flexibility and its interactions with biological targets. nih.gov

For this compound, MD simulations could be employed to:

Explore Conformational Space: Identify the most stable conformers of the molecule in different solvent environments. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

Simulate Ligand-Target Binding: If a biological target for this compound is known, MD simulations can be used to model the binding process, revealing the key amino acid residues involved in the interaction and the stability of the ligand-protein complex. rsc.org

Calculate Binding Free Energies: Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to MD trajectories to estimate the binding free energy of this compound to its target. nih.gov

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico tools are instrumental in predicting how this compound might interact with various biological macromolecules and in estimating the strength of these interactions.

Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could be performed against a library of potential protein targets to identify possible mechanisms of action. The results would be a series of binding poses ranked by a scoring function, which estimates the binding affinity. nih.gov

More advanced methods, such as free-energy perturbation (FEP), can provide more accurate predictions of relative binding affinities for a series of this compound derivatives. chemrxiv.org These calculations are computationally intensive but can be invaluable in lead optimization. chemrxiv.org

Table 2: Hypothetical Docking Results of this compound with a Target Protein

ParameterValueInterpretation
Binding Energy (kcal/mol)-8.5Strong predicted binding affinity
Interacting ResiduesTyr23, Leu45, Phe89Key amino acids in the binding pocket
Hydrogen Bonds1Indicates specific polar interactions
Hydrophobic Interactions5Highlights the role of nonpolar interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For this compound, a QSAR study would involve:

Data Set Collection: Assembling a series of this compound analogs with experimentally determined biological activities.

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, topological, electronic) for each analog. nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with the activity. wu.ac.th

Model Validation: Rigorously validating the model to ensure its predictive power.

A predictive QSAR model could be used to estimate the activity of newly designed this compound derivatives, thereby prioritizing which compounds to synthesize and test. nih.gov

Virtual Screening and Computational Design of Novel this compound Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.net If a target for this compound is identified, both ligand-based and structure-based virtual screening approaches could be employed to discover novel, structurally diverse compounds with similar predicted activity.

Furthermore, computational design techniques can be used to create novel scaffolds based on the this compound framework. mdpi.com This could involve fragment-based design, where new functional groups are added to the core structure, or scaffold hopping, where the core itself is replaced with a different chemical moiety that maintains the key interaction features. researchgate.net These approaches can lead to the development of new chemical entities with improved potency, selectivity, and pharmacokinetic properties.

Biochemical and Biological Research on 2 Naphthalenesulfonanilide As a Modulator

Enzyme Inhibition by 2-Naphthalenesulfonanilide Derivatives

The capacity of this compound derivatives to inhibit specific enzymes has been a key area of study, with a particular focus on enzymes involved in critical signaling pathways.

Studies on SH2 Domain-Containing Inositol (B14025) Polyphosphate 5′-Phosphatase 2 (SHIP2) Inhibition

Recent studies have identified derivatives of sulfonanilide, including those with a 2-naphthalene core, as novel inhibitors of the SH2 domain-containing inositol polyphosphate 5'-phosphatase 2 (SHIP2). SHIP2 is a lipid phosphatase that plays a significant role in suppressing insulin signaling by hydrolyzing phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PIP2). This action leads to decreased activation of Akt and subsequently, reduced glucose uptake. Due to its role in metabolic disorders, SHIP2 has emerged as an attractive target for therapeutic intervention.

A synthesized molecular library of sulfonanilide derivatives was evaluated for their ability to inhibit SHIP2. Among these, N-Methyl-2-naphthalenesulfonanilide was investigated. The study revealed that the inhibitory activity of these compounds is influenced by the nature of the aniline (B41778) and sulfonyl chloride moieties. For instance, combining a highly fluorinated benzenesulfonyl chloride with 2,4-difluoro-N-methylaniline resulted in a significant increase in SHIP2 inhibition. Conversely, the presence of a free N-H group, allowing for hydrogen bonding, was suggested to be important for the binding mode and inhibitory activity.

Characterization of Inhibition Kinetics: Competitive, Non-Competitive, and Uncompetitive Mechanisms

The characterization of the precise kinetic mechanism of enzyme inhibition—whether competitive, non-competitive, or uncompetitive—is fundamental to understanding how a compound exerts its effect.

Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, thereby competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org

Non-competitive inhibition involves the inhibitor binding to a site other than the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding. In this case, increasing substrate concentration does not reverse the inhibition. libretexts.org

Uncompetitive inhibition happens when the inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing product release. khanacademy.org

While the general principles of these inhibitory mechanisms are well-established, specific kinetic studies detailing whether this compound derivatives act as competitive, non-competitive, or uncompetitive inhibitors of SHIP2 have not been extensively reported in the currently available scientific literature. Further research is required to fully characterize their kinetic profile.

Determination of Half Maximal Inhibitory Concentration (IC50) and Inhibition Constant (Ki) Values

The potency of an enzyme inhibitor is quantified by its half maximal inhibitory concentration (IC50) and inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The Ki is a more specific measure of the binding affinity of the inhibitor to the enzyme.

In a study evaluating a series of sulfonanilide derivatives against SHIP2, the inhibitory activities were determined. The following table summarizes the percentage of SHIP2 activity inhibited by various sulfonanilide derivatives at a concentration of 50 μM.

Compound NameStructureAniline GroupSHIP2 Inhibition (%) at 50 µM
N-Methyl-p-toluenesulfonanilidep-TolylN-Methylaniline3
N-Methyl-2-thiophenesulfonanilide2-ThienylN-Methylaniline15
N-Methyl-2-naphthalenesulfonanilide2-NaphthylN-Methylaniline10
N-Methyl-2,3,4-trifluorobenzenesulfonanilide2,3,4-TrifluorophenylN-Methylaniline15
N-Methyl-2,4,5-trichlorobenzenesulfonanilide2,4,5-TrichlorophenylN-Methylaniline11
N-Methyl-pentafluorobenzenesulfonanilidePentafluorophenylN-Methylaniline10
2'-Bromo-4'-fluoro-p-toluenesulfonanilidep-Tolyl2-Bromo-4-fluoroaniline17
2'-Bromo-4'-fluoro-2-naphthalenesulfonanilide2-Naphthyl2-Bromo-4-fluoroaniline28
2'-Bromo-4'-fluoro-2,3,4-trifluorobenzenesulfonanilide2,3,4-Trifluorophenyl2-Bromo-4-fluoroaniline40
2'-Bromo-4'-fluoro-2-thiophenesulfonanilide2-Thienyl2-Bromo-4-fluoroaniline50
2',4'-Difluoro-N-methyl-2,3,4-trifluorobenzenesulfonanilide2,3,4-Trifluorophenyl2,4-Difluoro-N-methylaniline56
2',4'-Difluoro-N-methyl-2-thiophenesulfonanilide2-Thienyl2,4-Difluoro-N-methylaniline6

This data indicates that while N-Methyl-2-naphthalenesulfonanilide shows some inhibitory activity, modifications to the aniline and sulfonyl moieties can significantly enhance potency. For instance, 2′-Bromo-4′-fluoro-2-thiophenesulfonanilide and 2′,4′-Difluoro-N-methyl-2,3,4-trifluorobenzenesulfonanilide were identified as the most potent inhibitors in this series. nih.gov

Allosteric Modulation and Mechanism of Action

Allosteric modulators bind to a site on the enzyme distinct from the active site, known as an allosteric site. This binding event induces a conformational change in the enzyme that alters its activity. Allosteric inhibitors typically exhibit a non-competitive or uncompetitive inhibition pattern. nih.gov The specific mechanism of action for this compound derivatives as SHIP2 inhibitors, including whether they act via allosteric modulation, has not been elucidated in the reviewed literature. Detailed structural and mechanistic studies would be necessary to determine if these compounds bind to an allosteric site on SHIP2 and to fully understand their inhibitory mechanism.

Receptor Binding Profiling of this compound Ligands

Beyond enzyme inhibition, understanding the interaction of small molecules with a range of cellular receptors is crucial for assessing their specificity and potential off-target effects.

Ligand-Receptor Interaction Analysis

Ligand-receptor interaction analysis involves screening a compound against a panel of known receptors to determine its binding affinity and selectivity. This profiling is essential in drug discovery to identify the primary biological targets of a compound and to predict its potential pharmacological effects. nih.govnih.gov

Currently, there is a lack of publicly available research data on the comprehensive receptor binding profiling of this compound or its derivatives. Such studies would be valuable to further characterize the biological activity of this class of compounds and to explore their potential applications beyond enzyme inhibition.

Affinity and Selectivity Studies for Various Receptor Types

Comprehensive biochemical assays to determine the affinity and selectivity of this compound for a wide range of receptor types are not extensively documented in publicly available scientific literature. Consequently, detailed data tables of inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) across diverse receptor families, such as G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors, cannot be provided at this time.

Standard industry practice for characterizing a compound like this compound would involve screening it against a panel of known receptors. Such panels are commercially available and allow for the rapid assessment of a compound's binding profile. For example, a kinase inhibitor screen would evaluate the compound's ability to inhibit a broad spectrum of kinases, revealing its potency and selectivity within this enzyme family. Similarly, broad receptor profiling assays would assess its binding to a diverse set of targets to identify potential on-target and off-target activities.

Without such experimental data, it is not possible to construct a detailed affinity and selectivity profile for this compound. The scientific community relies on the publication of such data to understand the pharmacological properties of chemical compounds.

Molecular Docking and Binding Mode Predictions

A typical molecular docking workflow involves:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). The protein structure is then prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Preparation of the Ligand: The 2D structure of this compound would be converted to a 3D conformation, and its geometry would be optimized.

Docking Simulation: A docking algorithm would then be used to systematically sample different orientations and conformations of this compound within the defined binding site of the receptor.

Scoring and Analysis: The resulting poses are then "scored" using a scoring function that estimates the binding affinity. The top-ranked poses are analyzed to predict the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

Without specific studies performed on this compound, it is not possible to present a data table of docking scores or a detailed analysis of its predicted binding mode with any particular protein target. Such an analysis would require dedicated computational research, the results of which would need to be published to be cited.

Emerging Research Directions and Interdisciplinary Perspectives

2-Naphthalenesulfonanilide in Materials Science Applications

The rigid naphthalene (B1677914) core and the versatile sulfonamide group of this compound make it an attractive building block for the creation of advanced functional materials. Its aromatic nature allows for π-π stacking interactions, while the sulfonamide moiety can participate in hydrogen bonding, offering multiple avenues for self-assembly and the construction of ordered structures.

The development of advanced functional materials from naphthalenesulfonamide derivatives has shown promise in the area of fluorescent materials and metal-organic frameworks (MOFs).

One notable area of research is the creation of ionic liquidized-naphthalenesulfonamides , which have been fabricated as a novel class of liquid fluorescent organic salts. These materials exhibit strong green fluorescence and demonstrate solvent-dependent photoluminescence under UV irradiation, suggesting their potential application in sensors and imaging agents.

Furthermore, the electronic properties of naphthalene-containing polymers are being investigated for their potential use in electronic devices. The introduction of the naphthalenesulfonamide moiety into a polymer backbone could modulate the electronic properties of the resulting material, opening up possibilities for applications in organic electronics.

Naphthalenesulfonate derivatives have also been utilized as linkers in the construction of metal-organic frameworks (MOFs) . These materials possess high porosity and tunable pore functionality, making them suitable for applications in gas storage, separation, and catalysis. While direct use of this compound in MOFs is not yet widely reported, the principles of MOF chemistry suggest its potential as a functionalized linker to create novel frameworks with tailored properties. For instance, MOFs containing naphthalene dicarboxylate linkers have been shown to exhibit interesting gas adsorption properties.

Table 1: Examples of Naphthalene-based Functional Materials

Material Type Derivative Class Potential Application Key Feature
Liquid Fluorescent Material Ionic Liquidized-naphthalenesulfonamide Sensors, Imaging Strong green fluorescence, Solvatochromism
Conductive Polymer Naphthalene-containing polymers Organic electronics Tunable electronic properties

The sulfonamide group is a versatile functional group for directing the formation of non-covalent bonds, playing a crucial role in the construction of supramolecular assemblies. The hydrogen bond donor (N-H) and acceptor (S=O) sites of the sulfonamide moiety can form robust and directional hydrogen bonds, leading to the formation of predictable patterns known as supramolecular synthons.

In the context of this compound, the interplay between the hydrogen-bonding capabilities of the sulfonamide group and the π-stacking interactions of the naphthalene and phenyl rings can lead to the formation of complex and well-defined architectures. These assemblies can exist in various forms, from discrete molecular complexes to extended one-, two-, or three-dimensional networks.

Research into the supramolecular chemistry of sulfonamides has revealed their ability to act as receptors for anions, binding them through hydrogen bonding interactions. This suggests that this compound and its derivatives could be designed as selective anion sensors or transporters.

Integration of this compound Research with Systems Biology Approaches

Systems biology, which aims to understand the complex interactions within biological systems, offers a powerful framework for elucidating the multifaceted effects of small molecules like this compound. By integrating experimental data with computational modeling, systems biology can provide a holistic view of how a compound perturbs cellular networks.

For bioactive this compound analogs, a systems biology approach could involve:

Target Identification and Network Analysis: Identifying the primary protein targets of a bioactive analog and then mapping these targets onto protein-protein interaction networks. This can reveal the broader biological processes and pathways that are affected by the compound.

Transcriptomic and Proteomic Profiling: Analyzing changes in gene and protein expression in cells treated with the compound. This provides a global view of the cellular response and can help to identify off-target effects and potential mechanisms of action or toxicity. nih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Developing computational models that describe the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its effect on the body over time. This can help in optimizing dosing regimens and predicting clinical outcomes.

While specific systems biology studies on this compound are not yet prevalent, the extensive research on the mechanism of action of sulfonamide antibiotics provides a blueprint for how such approaches could be applied. nih.govstudy.compressbooks.pub For example, systems-level analyses have been used to understand the development of bacterial resistance to sulfonamides by examining changes in metabolic and regulatory networks. nih.gov

Future Prospects for Rational Design of Bioactive this compound Analogs

The principles of rational drug design are being increasingly applied to discover and optimize bioactive molecules based on the this compound scaffold. This approach relies on a detailed understanding of the structure-activity relationships (SAR) and the molecular interactions between the compound and its biological target.

Future efforts in the rational design of this compound analogs are likely to focus on several key areas:

Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structure of a target protein to design molecules that bind with high affinity and selectivity. Computational docking simulations can be used to predict the binding mode of this compound analogs in the active site of a target, guiding the synthesis of more potent inhibitors.

Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods can be employed. These approaches use the structures of known active compounds to develop a pharmacophore model, which defines the essential structural features required for biological activity. This model can then be used to screen virtual libraries of compounds or to design new molecules with improved properties.

Fragment-Based Drug Discovery (FBDD): This technique involves identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to create a more potent lead compound. The naphthalene and anilide moieties of this compound could serve as starting points for fragment-based approaches.

Computational and In Silico Screening: High-throughput virtual screening of large compound libraries against a target of interest can accelerate the discovery of new bioactive this compound derivatives.

Recent studies on the structure-activity relationships of naphthalenesulfonamide-based inhibitors of protein-protein interactions have demonstrated the potential of this scaffold in developing novel therapeutics. nih.gov By systematically modifying the substituents on the naphthalene and anilide rings, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds.

Q & A

Q. What are the standard protocols for synthesizing and characterizing 2-Naphthalenesulfonanilide in laboratory settings?

  • Methodological Answer : Synthesis should follow reproducible protocols with detailed documentation of reaction conditions (e.g., solvent, temperature, catalyst). Characterization requires spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (e.g., HPLC) to confirm purity and structural integrity. For novel compounds, provide full spectral data and elemental analysis. Known compounds require citations to prior synthetic routes and comparative characterization .

Q. How should researchers assess the risk of bias in toxicological studies involving this compound?

  • Methodological Answer : Use standardized risk-of-bias questionnaires, such as those evaluating randomization, allocation concealment, and outcome reporting (Table C-6 and C-7 in ). For animal studies, assess dosing consistency and blinding protocols. Human studies should evaluate confounding variables (e.g., exposure history) and adherence to ethical guidelines .

Q. What are the best practices for conducting a literature review on this compound’s metabolic pathways?

  • Methodological Answer : Employ systematic search strategies using databases (e.g., PubMed, SciFinder) with keywords like “this compound metabolism,” “hepatic clearance,” and “metabolite identification.” Filter results by study type (e.g., in vitro microsomal assays, in vivo rodent models) and prioritize peer-reviewed articles. Use tools like PRISMA flow diagrams to document screening processes .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo toxicity data for this compound?

  • Methodological Answer : Apply a tiered analysis:
  • Step 1 : Compare experimental conditions (e.g., dose ranges, exposure duration) across studies.
  • Step 2 : Evaluate interspecies differences (e.g., metabolic enzyme variability) using cross-species extrapolation models.
  • Step 3 : Conduct dose-response alignment to identify thresholds where in vitro results correlate with in vivo outcomes.
  • Step 4 : Use mechanistic studies (e.g., transcriptomics) to bridge gaps between cellular and systemic effects .

Q. What methodological frameworks are recommended for evaluating the environmental persistence of this compound?

  • Methodological Answer : Follow EPA guidelines for environmental fate analysis:
  • Partitioning : Measure log Kow (octanol-water coefficient) and soil adsorption coefficients (Kd).
  • Degradation : Conduct OECD 301/302 tests for biodegradability and photolysis studies under simulated sunlight.
  • Monitoring : Use LC-MS/MS to detect residues in water, soil, and biota. Incorporate biomonitoring data from occupationally exposed populations to assess bioaccumulation potential .

Q. How to design a study assessing the genotoxic potential of this compound while controlling for confounding variables?

  • Methodological Answer :
  • Experimental Design : Use a multi-endpoint approach (e.g., Ames test, comet assay, micronucleus assay) with positive/negative controls.
  • Confounding Controls : Stratify samples by metabolic activation (S9 mix), adjust for cytotoxicity via viability assays, and standardize cell lines/populations.
  • Data Interpretation : Apply Hill criteria for dose-response relationships and use meta-analysis to compare findings with structurally analogous compounds .

Data Analysis & Reporting

Q. How should researchers address variability in cytotoxicity data across independent studies on this compound?

  • Methodological Answer :
  • Statistical Harmonization : Normalize data using Z-scores or percent inhibition relative to controls.
  • Heterogeneity Analysis : Perform sensitivity analysis to identify outliers (e.g., via Cochran’s Q test).
  • Reporting Standards : Disclose raw data in supplementary materials, including batch-specific purity levels and experimental replicates .

Q. What steps ensure reproducibility when documenting experimental methods for this compound research?

  • Methodological Answer :
  • Detailed Protocols : Specify equipment models (e.g., HPLC column type), solvent batches, and calibration standards.
  • Data Archiving : Deposit spectral data in public repositories (e.g., ChemSpider) and include step-by-step workflows in supplementary information.
  • Peer Review : Adhere to journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for method clarity and reproducibility .

Ethical & Regulatory Considerations

Q. How to ensure compliance with ethical standards in human biomonitoring studies involving this compound?

  • Methodological Answer :
  • IRB Approval : Submit protocols for institutional review, emphasizing informed consent and data anonymization.
  • Participant Selection : Use stratified sampling to avoid bias (e.g., age, occupational exposure) and document exclusion criteria.
  • Risk Communication : Provide participants with clear summaries of findings and potential health implications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.